molecular formula C17H8Ba2N2O9S2 B075425 Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate CAS No. 1325-16-2

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate

Katalognummer: B075425
CAS-Nummer: 1325-16-2
Molekulargewicht: 723 g/mol
InChI-Schlüssel: YHTMVIZFYXXBEW-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate, also known as C.I. This compound, is a synthetic organic pigment widely used in various industries for its vibrant red color. It belongs to the class of azo pigments, which are characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is known for its excellent lightfastness, heat stability, and resistance to solvents, making it a popular choice for applications in coatings, plastics, inks, and textiles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate is typically synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The process begins with the diazotization of an aromatic amine, such as 2-naphthylamine, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a coupling component, such as 2-hydroxy-3-naphthoic acid, under alkaline conditions to form the azo pigment .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the pigment. The final product is typically isolated by filtration, washed to remove impurities, and dried to obtain the pigment in its solid form .

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the pigment’s color properties and stability.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of quinonoid structures, which may affect the pigment’s color.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or zinc dust in acidic conditions. This reaction can break the azo bond, leading to the formation of aromatic amines.

    Substitution: Substitution reactions can occur at the aromatic rings of this compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinonoid compounds, while reduction can yield aromatic amines .

Wissenschaftliche Forschungsanwendungen

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:

Wirkmechanismus

The mechanism of action of Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate primarily involves its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic red color. The azo group (-N=N-) in its structure plays a crucial role in this process by facilitating the delocalization of electrons, which enhances the pigment’s color intensity and stability. Additionally, the molecular structure of this compound allows it to interact with various substrates, making it suitable for use in different applications .

Vergleich Mit ähnlichen Verbindungen

Barium(2+) hydrogen 2-[(2-hydroxy-3,6-disulphonato-1-naphthyl)azo]benzoate can be compared with other similar azo pigments, such as Pigment Red 170 and Pigment Red 146. While all these pigments share the azo group in their structure, they differ in their specific chemical compositions and properties.

    Pigment Red 170: Known for its bright red color and high tinctorial strength.

    Pigment Red 146: Exhibits a bluish-red hue and is commonly used in printing inks and coatings.

This compound stands out due to its balanced combination of color properties, lightfastness, heat stability, and solvent resistance, making it a versatile pigment for various applications .

Eigenschaften

CAS-Nummer

1325-16-2

Molekularformel

C17H8Ba2N2O9S2

Molekulargewicht

723 g/mol

IUPAC-Name

barium(2+);2-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]benzoate

InChI

InChI=1S/C17H12N2O9S2.2Ba/c20-16-14(30(26,27)28)8-9-7-10(29(23,24)25)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21)22;;/h1-8,20H,(H,21,22)(H,23,24,25)(H,26,27,28);;/q;2*+2/p-4

InChI-Schlüssel

YHTMVIZFYXXBEW-UHFFFAOYSA-J

SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2]

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2]

1325-16-2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.